8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

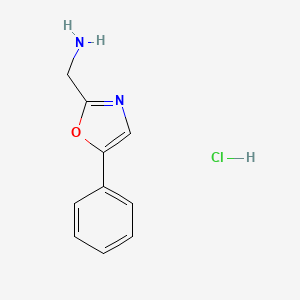

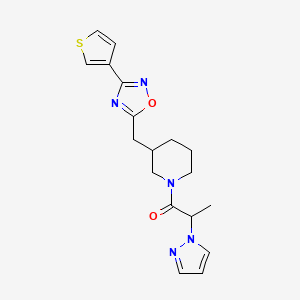

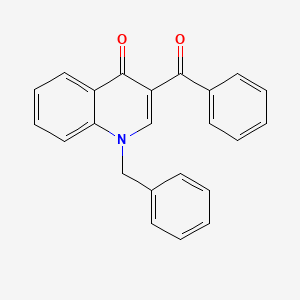

“8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C20H18FNO5 . It’s also known by its CAS number 1105210-44-3 .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C20H18FNO5/c1-2-25-17-5-3-4-13-12-16(20(24)27-18(13)17)19(23)22-10-11-26-15-8-6-14(21)7-9-15/h3-9,12H,2,10-11H2,1H3,(H,22,23) . This string represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Enantiomeric Effects on Tumor Cell Lines

A study on the synthesis of enantiomers of a related compound, identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), demonstrated no marked differences in the inhibition of growth of human myeloma LP1 and OPM-2 cells between the two enantiomers (Yin et al., 2013).

Antitumor Activity

Further research identified analogs of this compound showing potent antiproliferative activities against a panel of tumor cell lines, suggesting the potential for developing more effective antitumor agents (Yin et al., 2013).

Agonist for Orphan G Protein-Coupled Receptor GPR35

Another study focused on the synthesis of a related compound as a potent and selective agonist for the orphan G protein-coupled receptor GPR35, highlighting its application in studying receptor functions (Thimm et al., 2013).

Antimicrobial and Enzyme Inhibition Properties

Research into novel chromone-pyrimidine coupled derivatives demonstrated significant antimicrobial activity and suggested potential modes of action through enzyme assay and docking studies (Tiwari et al., 2018).

Antiplatelet Activity

The antiplatelet activity of 2-(diethylamino)-7-ethoxychromone and related compounds was investigated, with findings indicating potential therapeutic applications (Mazzei et al., 1990).

Anticholinesterase Activity

A study on coumarin-3-carboxamides bearing a tryptamine moiety revealed significant activity toward acetylcholinesterase (AChE), with structure-activity relationship (SAR) analysis providing insights into improving anti-AChE activity (Ghanei-Nasab et al., 2016).

Propiedades

IUPAC Name |

8-ethoxy-N-[2-(4-fluorophenoxy)ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO5/c1-2-25-17-5-3-4-13-12-16(20(24)27-18(13)17)19(23)22-10-11-26-15-8-6-14(21)7-9-15/h3-9,12H,2,10-11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVNIIVGXUPROR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2855475.png)

![N-(2,4-difluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2855477.png)

![2-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2855478.png)

![N-cyclopentyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2855488.png)

![2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855491.png)